6-Bromo-7-fluorobenzo[b]furan-3(2H)-one
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Overview
Description
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: : 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one undergoes oxidation reactions where the benzylic position can be further oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate (KMnO4).
Reduction: : The compound can be reduced using reagents like lithium aluminium hydride (LiAlH4) to yield alcohol derivatives at the ketone position.
Substitution Reactions: : The bromine and fluorine atoms can participate in nucleophilic substitution reactions, forming new C-N, C-S, or C-O bonds. Common reagents for this include sodium methoxide (NaOMe) or thiourea.
Scientific Research Applications
Chemistry: : This compound is a versatile intermediate in organic synthesis, often used to prepare more complex heterocyclic compounds.
Biology and Medicine: : Its derivatives have shown potential in medicinal chemistry, particularly in designing inhibitors for specific enzymes or receptors involved in diseases.
Industry: : In materials science, it is used to synthesize novel polymers and resins with improved chemical resistance and mechanical properties.
Mechanism of Action: The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. Halogen atoms enhance binding affinity and selectivity through halogen bonding interactions, facilitating stronger interactions with biological targets. Pathways often involve inhibition or modulation of enzyme activity, leading to altered biochemical processes within cells.
Comparison with Similar Compounds: Compared to similar compounds like 6-bromo-7-chlorobenzo[b]furan-3(2H)-one, the fluorinated variant exhibits unique chemical reactivity and biological activity due to the electronegativity of fluorine. Fluorine's presence often enhances metabolic stability and lipophilicity, making 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one a more potent candidate in medicinal chemistry.
Comparison with Similar Compounds
6-Bromo-7-chlorobenzo[b]furan-3(2H)-one
6-Iodo-7-fluorobenzo[b]furan-3(2H)-one
6-Bromo-7-methylbenzo[b]furan-3(2H)-one
These compounds share a benzo[b]furan core with varying substituents, affecting their chemical and biological properties.
Hope this satisfies your curiosity about this interesting compound!
Properties
Molecular Formula |
C8H4BrFO2 |
---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
InChI Key |
CDJGWJMVPZKFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)Br)F |
Origin of Product |
United States |
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